Tin(2+);dibromide

Homogeneous catalysis Biodiesel synthesis Lewis acid catalysis

Tin(II) bromide (SnBr2) delivers the highest catalytic activity among tin(II) dihalides for esterification (Ea 46.79 kJ/mol) and etherification (>90% conversion, >85% selectivity). It outperforms SnCl2, SnF2, and Brønsted acids under mild, water-tolerant conditions. Key applications: perovskite precursor for lead-free solar cells; Zn battery electrolyte additive (99.1% CE, 4.5× capacity retention); Li–O₂ redox mediator (160 cycles). SnBr2 enables faster reactions, lower energy costs, and reproducible material performance.

Molecular Formula SnBr2
Molecular Weight 278.52 g/mol
CAS No. 10031-24-0
Cat. No. B160491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(2+);dibromide
CAS10031-24-0
Molecular FormulaSnBr2
Molecular Weight278.52 g/mol
Structural Identifiers
SMILES[Br-].[Br-].[Sn+2]
InChIInChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2
InChIKeyZSUXOVNWDZTCFN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(II) Bromide (SnBr2, CAS 10031-24-0) – Inorganic Lewis Acid Catalyst and Perovskite Precursor


Tin(II) bromide (stannous bromide, SnBr2) is an inorganic compound in the tin(II) dihalide class, characterized by the +2 oxidation state stabilized by the inert pair effect. It exists as an off-white to yellow crystalline powder with a density of 5.12 g/cm³ at 25 °C, melting at 232 °C, and boiling at 620 °C . SnBr2 functions as a water-tolerant Lewis acid catalyst and serves as a critical Sn(II) precursor for lead-free perovskite semiconductor fabrication [1][2].

Why SnBr2 Cannot Be Interchanged with SnCl2, SnI2, or SnF2 Without Experimental Revalidation


Tin(II) dihalides exhibit profound differences in catalytic activity, selectivity, and solid-state behavior driven by anion ligand effects. In esterification of fatty acids, SnBr2 demonstrates the highest activity among SnX2 (X = F, Cl, Br, OAc) due to its lower activation energy (46.79 kJ mol⁻¹), higher Lewis acid strength, and greater anionic ligand softness [1]. In etherification of β-pinene, SnBr2 outperforms SnCl2, SnF2, Sn(OAc)2, and conventional Brønsted acids in both activity and selectivity toward α-terpinyl methyl ether [2]. Crystallographically, SnBr2 is related to but not isostructural with SnCl2 and PbBr2; its unique chain packing and coordination geometry affect solid-state reactivity and material properties [3]. Substituting SnBr2 with a different tin(II) halide without re-optimization risks reduced yields, altered selectivity, and compromised material performance.

Quantitative Differentiation of Tin(II) Bromide (SnBr2) from Closest Analogs


Superior Catalytic Activity in Fatty Acid Esterification: SnBr2 vs. SnCl2, SnF2, and Sn(OAc)2

In the esterification of oleic acid with ethyl alcohol at 80 °C, SnBr2 achieved the highest conversion among all tin(II) catalysts tested. The rate constant (k) for SnBr2 was approximately 2.5× greater than SnCl2 and 4× greater than SnF2 under identical conditions. Kinetic analysis revealed an activation energy (Ea) of 46.79 kJ mol⁻¹ for SnBr2-catalyzed oleic acid esterification, which is lower than values reported for SnCl2 in comparable systems [1].

Homogeneous catalysis Biodiesel synthesis Lewis acid catalysis

Enhanced Selectivity in β-Pinene Etherification: SnBr2 Outperforms SnCl2 and Brønsted Acids

In the etherification of β-pinene with methyl alcohol, SnBr2 was the most active and selective catalyst toward α-terpinyl methyl ether. Under optimized conditions (10 mol% SnBr2, 60 °C, 4 h), SnBr2 achieved >90% conversion with >85% selectivity to the desired α-terpinyl methyl ether, whereas SnCl2 and SnF2 gave <50% conversion and substantially lower selectivity under identical conditions [1]. The reaction is Brønsted acid-free and water-tolerant, distinguishing SnBr2 from conventional acid catalysts.

Terpene chemistry Etherification Selective synthesis

Electrolyte Additive for Anode-Free Aqueous Batteries: SnBr2 Enables 99.1% Coulombic Efficiency

In an anode-free aqueous hybrid battery (Cu||LFP), addition of SnBr2 to the electrolyte (4 M ZnSO₄ + 2 M Li₂SO₄ in 10% DME) induces in-situ formation of a Cu/Sn/Zn alloy on the Cu current collector, promoting uniform Zn deposition. With SnBr2 additive, the full cell achieves an average coulombic efficiency of 99.1% after 100 cycles and capacity retention of 35.2% after 100 cycles, compared to 97.6% coulombic efficiency and 7.8% capacity retention without SnBr2 [1].

Aqueous batteries Electrolyte additives Zinc deposition

Self-Defense Redox Mediator in Li–O₂ Batteries: SnBr2 Extends Cycle Life to 160 Cycles

SnBr2 functions as a dual-action self-defense redox mediator in lithium–oxygen batteries. It generates the Br⁻/Br₃⁻ redox couple to reduce charge overpotential by facilitating Li₂O₂ decomposition, while simultaneously forming a protective Sn/SnO-rich SEI layer on the lithium anode to suppress Br₃⁻ shuttling. Li–O₂ cells with SnBr2 achieve an extended cycle life of 160 cycles with improved round-trip efficiency, whereas baseline cells without SnBr2 or with conventional halide RMs suffer from severe shuttle effects and anode degradation, leading to rapid capacity fade [1].

Lithium-oxygen batteries Redox mediators Electrochemical energy storage

Crystallographic Non-Isostructurality with SnCl2 and PbBr2: Implications for Solid-State Reactivity

Rietveld refinement of X-ray powder diffraction data reveals that SnBr2 crystallizes in the orthorhombic space group Pbnm (a = 10.5251 Å, b = 8.3936 Å, c = 4.2369 Å). While SnBr2 possesses (MX₂)ₙ chains similar to SnCl2, PbCl2, and PbBr2, the chains are shifted relative to one another, resulting in a distinct secondary coordination shell. SnBr2 is related to but is not isostructural with these analogs [1]. A later study confirms a second modification (Pbnm vs. Pnma) depending on thermal history [2].

Crystal engineering Solid-state chemistry Material synthesis

High-Impact Application Scenarios for Tin(II) Bromide (SnBr2)


Catalyst Selection for High-Selectivity Monoterpene Etherification

Researchers and fine chemical manufacturers synthesizing α-terpinyl methyl ether from β-pinene should prioritize SnBr2 over SnCl2 or Brønsted acids. The catalyst delivers >90% conversion and >85% selectivity under mild, water-tolerant conditions (60 °C, 4 h) [1], minimizing side-product formation and simplifying purification workflows. This performance advantage translates directly to higher isolated yields and reduced downstream processing costs in terpene-derived fragrance and pharmaceutical intermediates.

Accelerated Fatty Acid Esterification for Biodiesel and Oleochemical Production

Process chemists evaluating Lewis acid catalysts for fatty acid esterification (e.g., oleic acid with ethanol) should select SnBr2 due to its lower activation energy (46.79 kJ mol⁻¹) and higher rate constants relative to SnCl2 and SnF2 [1]. This enables faster reaction rates at lower temperatures, improving energy efficiency and reactor throughput. The catalyst is recoverable and reusable without activity loss, offering economic advantages in continuous biodiesel or biolubricant manufacturing.

Electrolyte Additive for Stable Anode-Free Aqueous Zinc Hybrid Batteries

Battery engineers developing aqueous Zn-based energy storage systems should incorporate SnBr2 as an electrolyte additive to achieve uniform Zn deposition and high coulombic efficiency. At an optimized E/C ratio of 9.45, SnBr2 addition yields 99.1% average CE and 35.2% capacity retention after 100 cycles—a 4.5-fold improvement in retention over additive-free electrolytes [1]. This performance metric is critical for practical anode-free battery deployment.

Redox Mediator for Extended-Cycle Lithium–Oxygen Batteries

Researchers targeting long-cycle Li–O₂ batteries should employ SnBr2 as a self-defense redox mediator. Its dual functionality—generating Br⁻/Br₃⁻ for Li₂O₂ decomposition while forming a protective Sn/SnO SEI layer on the Li anode—mitigates the shuttle effect and enables 160 cycles [1]. This approach eliminates the need for complex organic RMs or additional protective additives, reducing material costs and simplifying cell assembly.

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